

# Rivasterat: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Rivasterat |
| Cat. No.:      | B15602024  |

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Structure and Properties of **Rivasterat** (CU06-1004)

## Introduction

**Rivasterat**, also known as CU06-1004, is an investigational small molecule that has garnered significant interest for its potential therapeutic applications.<sup>[1]</sup> Classified as an endothelial dysfunction blocker, **Rivasterat** has demonstrated promising anti-inflammatory and vascular-stabilizing properties in a range of preclinical and early clinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to **Rivasterat**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identifiers

**Rivasterat** is a complex organic molecule with the following chemical identifiers:

- IUPAC Name: methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[(2R,3S,6S)-3-acetoxy-2-(acetoxyethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate
- Molecular Formula: C<sub>37</sub>H<sub>54</sub>O<sub>8</sub>

- CAS Number: 2446590-96-9

A brief description of the synthesis of **Rivasterat** (CU06-1004) involves the deprotection of a tetrahydropyran analog followed by glycosidation with 4,6-di-O-acetyl-2,3-didideoxyhex-2-enopyran in the presence of an acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

A comprehensive profile of the physicochemical properties of **Rivasterat** is crucial for its development as a therapeutic agent. While some data is available, further characterization is ongoing.

| Property         | Value                                                                    | Source                                 |
|------------------|--------------------------------------------------------------------------|----------------------------------------|
| Molecular Weight | 626.8 g/mol                                                              | PubChem                                |
| Appearance       | White to off-white powder                                                | ClinicalTrials.gov <a href="#">[5]</a> |
| Solubility       | Soluble in dimethyl sulfoxide (DMSO) and olive oil for experimental use. | <a href="#">[2]</a>                    |

Further data on melting point, boiling point, and pKa are not publicly available at the time of this publication.

## Pharmacological Properties

### Mechanism of Action

**Rivasterat** is characterized as a first-in-class endothelial dysfunction blocker.[\[6\]](#)[\[7\]](#) Its primary mechanism of action involves the stabilization of endothelial cells and the inhibition of inflammatory processes. A key target of **Rivasterat** is the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a critical regulator of inflammation.[\[2\]](#)[\[3\]](#)

By suppressing the activation of NF- $\kappa$ B, **Rivasterat** can downregulate the expression of various pro-inflammatory mediators, including:

- Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are crucial for the recruitment of immune cells to sites of inflammation.[3]
- Pro-inflammatory Cytokines: Such as Interleukin-1 beta (IL-1 $\beta$ ).[8]

Furthermore, **Rivasterat** has been shown to inhibit vascular leakage by strengthening endothelial barrier function.[8] This is achieved through the formation of cortical actin rings via the cAMP/Rac/cortactin pathway, leading to the stabilization of cell junctions.[9][10] The drug also demonstrates inhibitory effects on other mediators of vascular permeability, including vascular endothelial growth factor (VEGF), histamine, and thrombin.[8][10]

## Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A Phase 1 clinical trial in healthy human subjects has provided initial insights into the pharmacokinetic profile of **Rivasterat**.

| PK Parameter | Observation                                                                                                                                                                                                                                                                                                                                                                                                      | Source                                  |
|--------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Absorption   | <p>The increase in AUC<sub>0-t</sub> and Cmax with increasing doses from 100 mg to 1200 mg was more than dose-proportional. A significant food effect was observed, with administration of food increasing the exposure to Rivasterat and its metabolites. Dose-normalized AUC<sub>0-t</sub> and Cmax were 22.2-fold and 20.4-fold higher, respectively, under fed conditions compared to fasted conditions.</p> | <a href="#">[1]</a> <a href="#">[8]</a> |
| Distribution | <p>No noticeable accumulation of Rivasterat was observed after single or multiple ascending doses.</p>                                                                                                                                                                                                                                                                                                           | <a href="#">[1]</a> <a href="#">[8]</a> |
| Metabolism   | <p>Information on the specific metabolic pathways and metabolites of Rivasterat is not yet fully characterized in publicly available literature.</p>                                                                                                                                                                                                                                                             |                                         |
| Excretion    | <p>All urine samples from the Phase 1 study subjects were below the limit of quantitation for Rivasterat and its metabolites, suggesting that renal excretion is not a major elimination pathway.</p>                                                                                                                                                                                                            | <a href="#">[1]</a> <a href="#">[8]</a> |

## Pharmacodynamics

The pharmacodynamic effects of **Rivasterat** are directly linked to its mechanism of action. In preclinical models, oral administration of **Rivasterat** has been shown to effectively inhibit vascular leakage and suppress inflammation in various disease models.[\[3\]](#)[\[6\]](#) In a Phase 2a clinical trial for diabetic macular edema, orally administered **Rivasterat** was associated with improvements in best-corrected visual acuity and positive changes in metabolic and inflammatory biomarkers.[\[11\]](#)

## Key Experiments and Protocols

**Rivasterat** has been evaluated in several key in vitro and in vivo experimental models to elucidate its mechanism of action and therapeutic potential.

### In Vitro Model: Hydrogen Peroxide-Induced Senescence in Human Brain Microvascular Endothelial Cells (HBMECs)

#### (HBMECs)

This model is used to investigate the protective effects of **Rivasterat** against oxidative stress-induced cellular damage and senescence in the endothelial cells of the brain.[\[2\]](#)

Experimental Protocol:

- Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECs) are cultured under standard conditions.
- Pretreatment: HBMECs are pretreated with a working solution of **Rivasterat** (10  $\mu\text{g}/\mu\text{l}$  in DMSO) for 1 hour.[\[2\]](#)
- Induction of Senescence: Cellular senescence is induced by treating the cells with hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).
- Assessment of Senescence: Senescence is evaluated by measuring:
  - Reactive Oxygen Species (ROS) Generation: Using a cell-permeable dye like  $\text{H}_2\text{-DCFDA}$ .[\[2\]](#)
  - Senescence-Associated  $\beta$ -galactosidase (SA- $\beta$ -Gal) Activity: Staining for SA- $\beta$ -Gal positive cells.[\[2\]](#)

- Expression of Inflammatory Proteins: Western blot analysis for proteins such as ICAM-1, VCAM-1, COX-2, and phosphorylated I $\kappa$ B $\alpha$ .[\[2\]](#)

## In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is employed to assess the anti-inflammatory and protective effects of **Rivasterat** in an acute inflammatory lung condition.[\[12\]](#)

Experimental Protocol:

- Animal Model: C57BL/6 mice are used for this model.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Induction of ALI: Acute lung injury is induced by intraperitoneal administration of lipopolysaccharide (LPS).[\[12\]](#)
- Treatment: Four hours after the LPS challenge, mice are treated with **Rivasterat** (10 mg/kg) every 12 hours.[\[12\]](#)
- Evaluation of Efficacy: The therapeutic effects are assessed by measuring:
  - Survival Rates.[\[12\]](#)
  - Pulmonary Edema: Determined by the lung wet/dry weight ratio.[\[12\]](#)
  - Histopathological Changes: Analysis of lung tissue sections stained with hematoxylin and eosin (H&E).[\[12\]](#)
  - Inflammatory Cell Infiltration: Counting immune cells in bronchoalveolar lavage fluid (BALF).[\[12\]](#)
  - Myeloperoxidase (MPO) Activity: As a marker of neutrophil infiltration in lung tissue.[\[12\]](#)
  - Pro-inflammatory Cytokine Levels: ELISA for TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in BALF and serum.[\[12\]](#)
  - Vascular Leakage: Using Evans blue dye.[\[12\]](#)

- NF-κB Activation: Immunohistochemistry and western blot for NF-κB p65 in lung tissue.  
[\[12\]](#)

## In Vivo Model: Diabetic Macular Edema (DME)

Preclinical studies have utilized models such as the streptozotocin (STZ)-induced diabetic retinopathy mouse model to evaluate the efficacy of **Rivasterat** in treating diabetic eye disease.[\[6\]](#) A Phase 2a clinical trial has also been conducted in patients with DME.[\[10\]](#)[\[15\]](#)[\[16\]](#)

Preclinical Experimental Protocol (General Outline):

- Animal Model: Streptozotocin (STZ)-induced diabetic mice are commonly used to model diabetic retinopathy.[\[6\]](#)[\[11\]](#)
- Treatment: Oral administration of **Rivasterat**.
- Evaluation of Efficacy: Assessment of retinal vascular leakage and other pathological features of diabetic retinopathy.[\[6\]](#)

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

## Rivasterat's Proposed Anti-Inflammatory Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory signaling pathway of **Rivasterat** via inhibition of NF-κB activation.

## Experimental Workflow for In Vitro H<sub>2</sub>O<sub>2</sub>-Induced Senescence Model

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro  $\text{H}_2\text{O}_2$ -induced senescence model in HBMECs.

## Experimental Workflow for In Vivo LPS-Induced Acute Lung Injury Model



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vivo LPS-induced acute lung injury model in mice.

## Conclusion

**Rivasterat** (CU06-1004) is a novel small molecule with a unique mechanism of action as an endothelial dysfunction blocker. Its ability to suppress the NF- $\kappa$ B signaling pathway and stabilize the vasculature underscores its potential as a therapeutic agent for a variety of inflammatory and vascular diseases. The data gathered from preclinical and early clinical studies provide a strong foundation for its continued development. This technical guide summarizes the current knowledge of **Rivasterat**, offering a valuable resource for the scientific

and drug development communities. Further research is warranted to fully elucidate its physicochemical properties, complete its ADME profile, and further detail its intricate signaling pathways.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- 2. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ndineuroscience.com](https://ndineuroscience.com) [ndineuroscience.com]
- 4. Retarding the senescence of human vascular endothelial cells induced by hydrogen peroxide: effects of 17beta-estradiol (E2) mediated mitochondria protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 6. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 7. News - rivasterat (CU06) - LARVOL VERI [veri.larvol.com]
- 8. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 9. rivasterat (CU06) / Curacle, Thea Laboratories [delta.larvol.com]
- 10. CU06-1004 as a promising strategy to improve anti-cancer drug efficacy by preventing vascular leaky syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [diabetesjournals.org](https://diabetesjournals.org) [diabetesjournals.org]
- 12. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 14. [tandfonline.com](https://tandfonline.com) [tandfonline.com]

- 15. CU06-1004 enhances vascular integrity and improves cardiac remodeling by suppressing edema and inflammation in myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral administration of CU06-1004 attenuates vascular permeability and stabilizes neovascularization in retinal vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rivasterat: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602024#rivasterat-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)